Enhanced Hydrophilicity vs. 2-Amino Analog
4(1H)-Pteridinone, 6-methyl- (CAS 16041-24-0) exhibits a calculated XLogP of -0.4 , indicating greater hydrophilicity compared to its 2-amino analog, 6-methylpterin (CAS 708-75-8), which has a reported LogP of 0.185 . This 0.585 log unit difference translates to a substantial disparity in partition coefficient, with the target compound being approximately 3.8 times more soluble in the aqueous phase. This enhanced hydrophilicity is a direct consequence of the absence of the 2-amino group, which reduces the overall lipophilicity of the pteridine scaffold.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP = -0.4 |
| Comparator Or Baseline | 2-Amino-6-methylpteridin-4(1H)-one (CAS 708-75-8): LogP = 0.185 |
| Quantified Difference | ΔLogP = -0.585 (Target compound is more hydrophilic) |
| Conditions | Computed/estimated values from authoritative chemical databases. |
Why This Matters
This difference in lipophilicity directly impacts aqueous solubility, membrane permeability, and chromatographic behavior, making the target compound a distinct choice for aqueous-based reactions, hydrophilic interaction chromatography (HILIC) applications, and medicinal chemistry campaigns where reduced lipophilicity is desired to improve ADME properties.
